molecular formula C12H15BrN4OS B6963521 4-bromo-N-methyl-5-propan-2-yl-N-(1,3-thiazol-4-ylmethyl)-1H-pyrazole-3-carboxamide

4-bromo-N-methyl-5-propan-2-yl-N-(1,3-thiazol-4-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6963521
M. Wt: 343.25 g/mol
InChI Key: BDXAJAAURXGPOB-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-5-propan-2-yl-N-(1,3-thiazol-4-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its bromine, methyl, propan-2-yl, and thiazol-4-ylmethyl functional groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functional group modifications. The bromination and methylation steps are crucial in introducing the bromine and methyl groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrazole derivatives and thiazole-containing molecules, which may have different biological activities and applications. The uniqueness of this compound lies in its potential to exhibit a wide range of biological activities and its versatility in chemical synthesis.

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Properties

IUPAC Name

4-bromo-N-methyl-5-propan-2-yl-N-(1,3-thiazol-4-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4OS/c1-7(2)10-9(13)11(16-15-10)12(18)17(3)4-8-5-19-6-14-8/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXAJAAURXGPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)N(C)CC2=CSC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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